molecular formula C20H14ClN5O3 B3741786 N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

Cat. No. B3741786
M. Wt: 407.8 g/mol
InChI Key: UKQFQJGULSYHHS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies. In

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide has been studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied for its antibacterial and antifungal properties. In biochemistry, this compound has been used as a fluorescent probe to study protein-protein interactions. In materials science, this compound has been used as a photosensitizer in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. It has also been suggested that this compound may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In bacteria and fungi, this compound has been shown to inhibit their growth and disrupt their cell membrane. In protein-protein interaction studies, this compound has been shown to bind to specific proteins and modify their conformation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide in lab experiments is its potential as a versatile tool for studying various biological processes. Its fluorescent properties make it a useful probe for studying protein-protein interactions, while its anticancer and antibacterial properties make it a potential therapeutic agent. However, one of the limitations of using this compound is its toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide. One direction is to further study its mechanism of action and identify its specific targets in cancer cells, bacteria, and fungi. Another direction is to develop more efficient and selective synthesis methods for this compound. Additionally, studies can be conducted to investigate the potential of this compound as a photosensitizer in other applications such as photodynamic therapy. Finally, future research can focus on modifying the structure of this compound to improve its selectivity and reduce its toxicity in vivo.
In conclusion, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new discoveries and applications in different fields.

properties

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3/c1-12-9-18-19(24-25(23-18)15-7-5-14(21)6-8-15)11-17(12)22-20(27)13-3-2-4-16(10-13)26(28)29/h2-11H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQFQJGULSYHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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